Agelasimine A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114216-85-2 |
|---|---|
Molecular Formula |
C27H43N5O |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol |
InChI |
InChI=1S/C27H43N5O/c1-19(12-16-32-18-30-24-22(32)23(28-6)29-17-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17-18,20-21,33H,8-11,13-16H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1 |
InChI Key |
YVDWEKJDGYJOJU-SCWOSNGDSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CN3C=NC4=C3C(=NC)N=CN4C)/C)CCCC2(C)C)O |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
Synonyms |
agelasimine A |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Agelasimine a
Source Organism Identification and Collection (Agelas species)
Agelasimine A is a secondary metabolite produced by the marine sponge Agelas mauritiana. wikipedia.orglibretexts.org This particular species of sponge, often characterized by its vibrant orange hue, is the primary natural source from which this compound has been isolated. wikipedia.organton-paar.com Collection of Agelas mauritiana is typically carried out by hand using SCUBA equipment at depths of approximately 15 meters. For instance, specimens that led to the isolation of this compound were collected from Enewetak Atoll. researchgate.net Following collection, the sponge material is often frozen to preserve its chemical integrity during transport and subsequent analysis.
Advanced Extraction and Purification Protocols
The isolation of this compound from the crude extract of Agelas mauritiana involves a multi-step process of extraction and purification. The initial extraction is typically performed using organic solvents. Subsequent purification is achieved through chromatographic techniques. Column chromatography, utilizing stationary phases such as alumina (B75360) and silica (B1680970) gel, is a key step in separating the complex mixture of compounds present in the sponge extract. capes.gov.br In one reported procedure, this compound was obtained as a yellowish oil after elution from an alumina column with a chloroform-methanol solvent system (97:3). capes.gov.br Further purification steps, including preparative thin-layer chromatography, may be employed to remove trace impurities and isolate the pure compound. capes.gov.br
Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, was instrumental in elucidating the complex framework and relative stereochemistry of this compound. capes.gov.bracs.org Detailed analysis of the ¹H NMR spectrum revealed the presence of specific spin systems and key proton signals, which helped to define fragments of the molecule. capes.gov.br For example, the presence of two N-methyl singlets at different chemical shifts suggested their attachment to distinct nitrogen atoms within the heterocyclic nucleus. capes.gov.br Furthermore, ¹³C NMR data provided characteristic signals for the carbons in the diterpene and purine (B94841) portions of the molecule, corroborating the structural features deduced from ¹H NMR. capes.gov.br The complete assignment of the ¹H and ¹³C NMR spectra was crucial for establishing the connectivity and relative arrangement of atoms within the molecule. capes.gov.br
The molecular formula of this compound was established as C₂₇H₄₃N₅O through a combination of chemical ionization mass spectrometry (CIMS) and high-resolution mass spectrometry (HRMS). capes.gov.br Mass spectrometry provided the precise mass of the molecule, allowing for the determination of its elemental composition. capes.gov.br Analysis of the fragmentation pattern in the mass spectrum also offered valuable clues about the different structural components of the molecule, such as the heterocyclic nucleus and the diterpene hydrocarbon portion. capes.gov.br
While X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds, a direct single-crystal X-ray analysis of this compound itself has not been reported in the primary literature. wikipedia.organton-paar.comresearchgate.net However, the stereochemistry of the diterpene portion of this compound was inferred by comparison with a related compound whose structure was determined by X-ray analysis. capes.gov.br This comparative approach, combined with the extensive NMR data, provided a high degree of confidence in the proposed solid-state structure.
Confirmation of Absolute Configuration
The absolute configuration of this compound was definitively confirmed through its total synthesis. acs.org The first racemic total synthesis of (±)-Agelasimine A unequivocally validated the proposed structure and its relative stereochemistry. acs.org Subsequently, the synthesis of the individual enantiomers, (+)-Agelasimine-A and (-)-Agelasimine-A, allowed for the assignment of the absolute configuration of the natural product by comparing their optical rotation values with that of the isolated compound. capes.gov.br This synthetic confirmation represents the final and conclusive step in the structural elucidation of this compound.
Pharmacological Activities and Preclinical Investigations of Agelasimine a and Its Analogues
Antimicrobial Efficacy Studies
Agelasimine A and its analogues have demonstrated a range of antimicrobial activities, including antibacterial and antifungal properties.
Antibacterial Activity Spectrum
While broad-spectrum antibacterial activity has been noted for the agelasimine class of compounds, specific data for this compound against key bacterial pathogens remains limited. Research on its analogue, ent-agelasine F, has provided some insights into the potential antibacterial profile.
For instance, studies have reported the Minimum Inhibitory Concentration (MIC) values for ent-agelasine F against Staphylococcus aureus and Escherichia coli. The MIC against Staphylococcus aureus was recorded as 2 μg/mL, while for Escherichia coli, it was 16 μg/mL nih.gov. Another analogue, ageloxime B, exhibited antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRS) with IC50/MIC values of 7.21/10.00 μg/mL and 9.20/20.00 μg/mL, respectively nih.gov.
Antifungal Activity Spectrum
The antifungal potential of this compound and its related compounds has also been investigated. Analogues of this compound have shown activity against pathogenic fungi. For example, ageloxime derivatives have demonstrated activity against Cryptococcus neoformans nih.gov. Specifically, agelasine (B10753911) oxime derivatives showed IC50/MIC values of 5.94/10.00 μg/mL and 4.96/10.00 μg/mL against this fungal pathogen nih.gov.
Antitubercular Activity Investigations
The agelasine family of compounds, to which this compound belongs, is recognized for its activity against Mycobacterium tuberculosis researchgate.netnih.govresearchgate.net. Research on Agelasine F, a structurally similar compound, demonstrated in vitro inhibition of some drug-resistant strains of Mycobacterium tuberculosis at concentrations as low as 3.13 micrograms/ml nih.gov. This analogue was also found to be active against M. tuberculosis residing within macrophages at concentrations of 13-22 micrograms/ml nih.gov.
Antineoplastic and Cytotoxic Activity Profiling
In addition to its antimicrobial properties, this compound has been evaluated for its potential as an anticancer agent through in vitro studies on cancer cell lines.
In Vitro Cell Line Studies
Early studies on this compound and its isomer, Agelasimine B, demonstrated their cytotoxic effects. Both compounds were tested against L-1210 mouse leukemia cells in vitro and exhibited an ED50 (median effective dose) of 2-4 µg/ml d-nb.info. More broadly, synthetic analogues of agelasimines have shown potent activity against various cancer cell lines nih.gov.
Cell Cycle Perturbation Analysis
Current scientific literature does not provide specific details on the analysis of cell cycle perturbation, such as G1 phase accumulation, induced by this compound. Further research is required to elucidate the precise mechanisms by which this compound may exert its cytotoxic effects on cancer cells.
Antiparasitic Activity Assessments
Marine sponges of the genus Agelas are known sources of diterpenoid alkaloids, including agelasimines and the related agelasines, which exhibit a wide range of biological activities. Extensive research has been conducted to evaluate the potential of these compounds as antiparasitic agents, with studies demonstrating notable efficacy against various protozoa and helminths.
Analogues of this compound have been identified as potent inhibitors of several protozoan parasites responsible for significant human diseases.
Initial studies reported for the first time that synthetically derived analogues of agelasine and agelasimine are effective at inhibiting the growth of the protozoa Acanthamoeba castellanii and Acanthamoeba polyphaga nih.gov. These free-living amoebae are causative agents of Acanthamoeba keratitis, a severe corneal infection often linked to contact lens use nih.gov.
Further comprehensive screenings were conducted on agelasine D, a close structural analogue of agelasimine, and other related synthetic compounds to determine their inhibitory activity against a panel of pathogenic protozoa. nih.govnih.gov. These investigations assessed activity against Plasmodium falciparum (the deadliest species of malaria parasite), Leishmania infantum (the causative agent of visceral leishmaniasis), Trypanosoma brucei (a causative agent of African trypanosomiasis), and Trypanosoma cruzi (the causative agent of Chagas disease) nih.govnih.govresearchgate.net.
The screening revealed that agelasine D exhibited significant inhibitory action against all the tested parasites nih.gov. Notably, certain synthetic analogues showed selective and potent activity. Two compounds were identified as "hits" for visceral leishmaniasis, demonstrating an IC₅₀ value of less than 0.5 µg/mL against L. infantum. nih.govnih.gov. Similarly, two other compounds were classified as hits for Chagas disease, with IC₅₀ values below 1 µg/mL against T. cruzi, coupled with relatively low toxicity against mammalian MRC-5 cells nih.govnih.gov. While many of the tested compounds showed broad-spectrum antiprotozoal effects, they also displayed general toxicity; however, the identification of selective inhibitors provides a valuable foundation for the development of more targeted therapies against these neglected tropical diseases nih.govnih.govresearchgate.net.
Table 1: In Vitro Antiprotozoal Activity of Agelasine D and Analogues
| Compound | Protozoa | IC₅₀ (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Agelasine D | Plasmodium falciparum | 0.29 | 0.63 |
| Agelasine D | Leishmania infantum | 0.78 | 1.7 |
| Agelasine D | Trypanosoma brucei | 0.28 | 0.61 |
| Agelasine D | Trypanosoma cruzi | 1.2 | 2.6 |
| Analogue 1d | Leishmania infantum | <0.16 | <0.42 |
| Analogue 1e | Leishmania infantum | <0.16 | <0.38 |
| Analogue 3c | Trypanosoma cruzi | 0.87 | 1.9 |
| Analogue 3f | Trypanosoma cruzi | 0.85 | 1.8 |
*Note: Analogue structures are as defined in the source publication. Data sourced from a 2009 study by Vik et al. nih.gov
In addition to their antiprotozoal effects, agelasine alkaloids have been investigated for their activity against parasitic nematodes (helminths). An extract from the Australian marine sponge Agelas axifera was identified in a high-throughput screening for its in vitro activity against Haemonchus contortus, a highly pathogenic and economically significant parasitic nematode in small ruminants nih.gov.
Bioassay-guided fractionation of the sponge extract led to the isolation of several agelasine compounds, including agelasine B, oxoagelasine B, and a new derivative named agelasine Z nih.gov. These compounds, along with agelasine D, were tested against different larval stages of H. contortus and the free-living nematode Caenorhabditis elegans nih.gov. While none of the compounds significantly reduced the motility of the infective third-stage larvae (xL3s) of H. contortus, notable effects were observed on the parasitic fourth-stage larvae (L4s). At a concentration of 100 µM, agelasine B and agelasine D reduced the motility of H. contortus L4s by 50.5% and 51.8%, respectively nih.gov. Furthermore, agelasine B, agelasine D, and agelasine Z were observed to induce an abnormal "skinny" phenotype in the larvae nih.gov. The minimal activity of these compounds against C. elegans suggests a potentially species-specific mechanism of action that warrants further investigation nih.gov.
Table 2: Anthelmintic Effects of Agelasine Analogues on H. contortus L4 Larvae
| Compound (at 100 µM) | Effect on H. contortus L4 Motility | Phenotypic Effect |
|---|---|---|
| Agelasine B | 50.5% reduction | Abnormal "skinny" phenotype |
| Agelasine D | 51.8% reduction | Abnormal "skinny" phenotype |
| Agelasine Z | Not specified | Abnormal "skinny" phenotype |
*Data sourced from a 2024 study by Risi et al. nih.gov
Neuropharmacological and Cardiovascular Activity Characterization
The purine (B94841) core of this compound and its analogues suggests potential interactions with physiological systems where purinergic signaling is critical, including the nervous and cardiovascular systems. Research has pointed towards activities related to calcium homeostasis and adrenergic receptor modulation.
Based on the available scientific literature, there is no specific information regarding the inhibition of adenosine transfer into erythrocytes by this compound or its direct analogues.
Research into the cytotoxic mechanisms of agelasine analogues has revealed effects on intracellular calcium (Ca²⁺) regulation. Specifically, Agelasine B was found to induce apoptosis in human breast cancer cells (MCF-7) by causing a sustained increase in the intracellular Ca²⁺ concentration researchgate.net. This effect was attributed to the compound's ability to block the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump researchgate.net. While this is not a direct antagonism of voltage-gated calcium channels, it demonstrates a clear activity of an agelasimine analogue in modulating cellular calcium homeostasis, a key process in both neuropharmacology and cardiovascular function.
Several sources indicate that compounds derived from Agelas sponges act on adrenergic receptors. Specifically, agelasine and agelasimine-related compounds have been identified as α1-adrenergic receptor antagonists sphinxsai.comdokumen.pubresearchgate.net. The α1-adrenergic receptors are G protein-coupled receptors that mediate physiological responses to norepinephrine and epinephrine, playing a crucial role in the cardiovascular system, particularly in mediating smooth muscle contraction sphinxsai.comresearchgate.net. The identification of agelasine compounds as antagonists at this receptor suggests a potential mechanism for influencing cardiovascular functions such as blood pressure regulation.
Smooth Muscle Contraction Modulation
Currently, there is no publicly available research data on the specific effects of this compound or its analogues on the modulation of smooth muscle contraction.
Other Biological Activities
Antifouling Properties of Analogues
Several analogues of this compound, particularly derivatives of Agelasine, have demonstrated significant antifouling properties. These compounds have been investigated for their ability to inhibit the settlement of marine biofouling organisms, a critical area of research for the development of environmentally benign antifouling coatings for marine surfaces.
A notable study screened the natural compound Agelasine D and 20 synthetic analogues of agelasines and agelasimines for their antifouling activity against the barnacle Balanus improvisus. tandfonline.comnih.govtandfonline.com Agelasine D itself was found to be a highly potent inhibitor of larval settlement. tandfonline.comnih.govtandfonline.com Two of the synthetic analogues, designated AV1003A and AKB695, also exhibited strong inhibitory effects on the settlement of Balanus improvisus cypris larvae. tandfonline.comnih.govtandfonline.com
The antifouling activity of these compounds was dose-dependent. Importantly, at their effective concentrations, Agelasine D, AV1003A, and AKB695 showed low toxicity towards the barnacle larvae. tandfonline.comnih.gov Furthermore, the inhibitory effects of the synthetic analogues AV1033A and AKB695 were found to be reversible. tandfonline.comnih.govtandfonline.com When the larvae were transferred to fresh seawater after 24 hours of exposure to these compounds, their settlement rates returned to normal, comparable to the control group. tandfonline.comnih.govtandfonline.com This reversibility is a desirable characteristic for antifouling agents, suggesting a non-lethal mode of action. tandfonline.comnih.govtandfonline.com
The potent and non-toxic antifouling properties of these Agelasine D analogues make them promising candidates for the development of novel, environmentally friendly antifouling paints and coatings. tandfonline.comnih.govtandfonline.com
**Table 1: Antifouling Activity of Agelasine D and its Analogues against *Balanus improvisus***
| Compound | EC50 (µM) | Larval Mortality | Reversibility of Effect |
|---|---|---|---|
| Agelasine D | 0.11 | Low | Not Reported |
| AV1033A | 0.23 | Low | Reversible |
| AKB695 | 0.30 | Low | Reversible |
Mechanistic Elucidation and Biological Target Identification of Agelasimine a
In Vitro Biochemical Assays for Target Engagement
There is no specific information available in the reviewed scientific literature regarding in vitro biochemical assays conducted to determine the target engagement of Agelasimine A. While related compounds, the agelasines, have been tested for their inhibitory activity against the Cbl-b ubiquitin ligase, they demonstrated only weak activity. nih.gov However, specific target engagement studies for this compound have not been reported.
Cellular Pathway Analysis and Signaling Cascade Investigations
No published studies were identified that detail the analysis of cellular pathways or the investigation of signaling cascades affected by this compound. Consequently, there is no information on how this specific compound may modulate cellular functions at the pathway level.
Computational Biology Approaches
There are no specific molecular docking or molecular dynamics simulation studies focused on this compound available in the current body of scientific literature. While such computational methods have been applied to other related marine natural products to predict their binding modes and interactions with protein targets, this compound has not been the subject of such investigations.
No information is available on the use of predictive modeling techniques to identify potential drug-target interactions for this compound.
Omics-Based Target Identification Methodologies (e.g., Proteomics, Chemoproteomics)
There is no evidence in the reviewed literature of proteomics or chemoproteomics studies being conducted to identify the biological targets of this compound. These powerful techniques, which are used to identify protein-small molecule interactions on a proteome-wide scale, have not been applied to this specific compound.
Investigation of ATPase Inhibition Mechanisms (e.g., Na,K-ATPase)
While direct mechanistic studies on this compound's interaction with ATPases are not extensively detailed in the current body of scientific literature, significant insights can be drawn from research on the closely related family of compounds, the agelasines. Several members of the agelasine (B10753911) family, which share a core structural similarity with this compound, have been identified as inhibitors of Na,K-ATPase. wikipedia.orgrsc.org This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.
Research has shown that various agelasine compounds exhibit inhibitory effects on Na,K-ATPase. rsc.orgnih.gov For instance, agelasines A, B, C, D, E, and F, isolated from the Okinawan sea sponge Agelas nakamurai, have all demonstrated the ability to inhibit this crucial enzyme. rsc.org The inhibitory action of these diterpenoid compounds highlights a key biological activity for this class of marine natural products.
The mechanism of Na,K-ATPase involves the cyclical binding and hydrolysis of ATP to transport sodium and potassium ions against their concentration gradients. mdpi.com Inhibition of this process can have profound physiological effects. While the precise mode of inhibition by agelasine compounds has not been fully elucidated, it is understood that they interfere with the enzyme's activity. rsc.org The structural diversity among the agelasines, including variations in their diterpenoid skeletons, likely influences their inhibitory potency. rsc.org For example, agelasines A and B possess a bicyclic clerodane diterpenoid moiety, whereas agelasines C and D have halimane and labdane (B1241275) skeletons, respectively, and agelasines E and F feature monocyclic diterpenoid structures. rsc.orgnih.gov
The table below summarizes the Na,K-ATPase inhibitory activity of several agelasine compounds, providing a comparative overview of their reported effects.
| Compound | Source Organism | Reported Biological Activity |
| Agelasine A | Agelas nakamurai | Inhibitor of Na,K-ATPase |
| Agelasine B | Agelas nakamurai | Inhibitor of Na,K-ATPase |
| Agelasine C | Agelas nakamurai | Inhibitor of Na,K-ATPase |
| Agelasine D | Agelas nakamurai | Inhibitor of Na,K-ATPase |
| Agelasine E | Agelas nakamurai | Inhibitor of Na,K-ATPase |
| Agelasine F | Agelas nakamurai | Inhibitor of Na,K-ATPase |
Given the structural relationship between agelasimines and agelasines, it is plausible that this compound may also exert inhibitory effects on Na,K-ATPase. wikipedia.org However, without direct experimental evidence, this remains a hypothesis. Future research focusing specifically on the interaction between this compound and various ATPases is necessary to confirm this activity and to elucidate the precise molecular mechanisms involved. Such studies would be crucial for a comprehensive understanding of the biological target profile of this compound.
Structure Activity Relationship Sar Studies of Agelasimine a and Its Analogues
Systematic Structural Modifications and Correlated Biological Activity Changes
Systematic structural modifications of the Agelasimine A scaffold have been pivotal in elucidating the contributions of its different moieties to its biological profile. Research has primarily focused on alterations to the diterpenoid backbone and substitutions on the purine (B94841) ring system.
The synthesis of a variety of analogues with altered terpenoid side chains has demonstrated that the nature of this lipophilic group is a key determinant of antimicrobial and cytotoxic potency. Studies involving the replacement of the complex bicyclic diterpene with simpler, more accessible monocyclic or acyclic terpene units have been conducted. For instance, analogues incorporating a β-cyclocitral-derived substituent have been synthesized and shown to exhibit potent inhibitory effects against a wide array of pathogenic microorganisms, including Mycobacterium tuberculosis, as well as various cancer cell lines. The biological activities of these simplified analogues were found to be comparable to the natural, more structurally complex Agelasimines and Agelasines. This suggests that while the diterpenoid moiety is crucial for activity, its structural complexity can be reduced without a significant loss of potency, which is advantageous for synthetic accessibility.
Modifications to the purine core have also been extensively investigated. The introduction of different substituents at the C2 and N6 positions of the purine ring has been shown to modulate the biological activity. For example, the introduction of a methyl group at the 2-position of the purine ring in related agelasine (B10753911) analogues has been shown to be advantageous for antimycobacterial and antiprotozoal activities. Conversely, the presence of an amino group at this position may enhance the activity against several cancer cell lines. Furthermore, modifications at the N6-position, such as the introduction of a methoxy (B1213986) group, have been found to influence the antimicrobial properties of these compounds.
The following table summarizes the impact of key structural modifications on the biological activity of this compound and its analogues:
| Modification Site | Structural Change | Impact on Biological Activity | Reference |
|---|---|---|---|
| Diterpenoid Side Chain | Simplification (e.g., using β-cyclocitral) | Maintained potent antimicrobial and cytotoxic activity. | |
| Variation in length and cyclization | The length and overall lipophilicity of the terpenoid chain are important for bioactivity. | ||
| Purine Ring (C2-position) | Introduction of a methyl group | Beneficial for antimycobacterial and antiprotozoal activity. | |
| Introduction of an amino group | May enhance activity against some cancer cell lines. | ||
| Purine Ring (N6-position) | Presence of a methoxy group | Potent inhibitors of bacterial growth, particularly when combined with a long terpenoid chain at N7. |
Identification of Key Pharmacophores for Specific Activities
The identification of the key pharmacophoric features of this compound is essential for understanding its interaction with biological targets and for the rational design of new, more potent, and selective analogues. A pharmacophore is the specific three-dimensional arrangement of chemical features that is responsible for a molecule's biological activity.
For the antimicrobial activity of this compound and its relatives, the key pharmacophoric elements appear to be a combination of a cationic purine headgroup and a lipophilic terpenoid tail. The permanent positive charge on the 7,9-dialkylpurinium salt is a crucial feature, likely facilitating interactions with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The diterpenoid moiety acts as a lipophilic anchor, enabling the molecule to insert into and perturb the lipid bilayer. The length and shape of this lipid-soluble tail are critical for optimizing this interaction.
In the context of cytotoxic activity against cancer cells, a similar pharmacophoric model is likely at play, with the cationic purine head and lipophilic tail contributing to membrane disruption. However, subtle structural variations can lead to selectivity towards cancer cells over normal cells. The presence of specific functional groups on the purine ring, such as an amino group at the C2-position, has been suggested to enhance activity against certain cancer cell lines, indicating an additional pharmacophoric requirement for this activity.
The following table outlines the proposed key pharmacophoric features of this compound for its primary biological activities:
| Biological Activity | Key Pharmacophoric Features |
|---|---|
| Antimicrobial | Cationic 7,9-dialkylpurinium headgroup for electrostatic interactions. |
| Lipophilic diterpenoid tail for membrane insertion and disruption. | |
| Optimal length and lipophilicity of the terpenoid chain. | |
| Cytotoxic | Cationic purine headgroup for initial cell interaction. |
| Lipophilic diterpenoid tail for membrane perturbation. | |
| Potential for specific hydrogen bonding interactions via substituents on the purine ring (e.g., C2-amino group). |
The precise spatial arrangement of these features is likely critical for potent activity, and further computational and experimental studies are needed to refine these pharmacophore models.
Computational SAR Modeling (e.g., QSAR, 3D-QSAR)
While specific Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies exclusively focused on this compound are not extensively documented in the public domain, the broader class of purine derivatives has been subjected to such computational analyses. These in silico methods are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds.
A typical QSAR study on this compound analogues would involve the calculation of various molecular descriptors for a series of synthesized compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed biological activity, such as the half-maximal inhibitory concentration (IC50). Such a model can then be used to predict the activity of newly designed, unsynthesized analogues.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed, three-dimensional understanding of the SAR. These techniques require the alignment of the 3D structures of the active compounds. The steric and electrostatic fields around the aligned molecules are then calculated and correlated with their biological activities. The results are often visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For this compound, a 3D-QSAR study could highlight the optimal shape and electronic properties of the diterpenoid side chain and the purine core for a specific biological target.
Molecular docking studies, another computational technique, have been applied to related agelasine compounds to predict their binding modes within biological targets. For this compound, docking simulations could be used to investigate its potential interactions with key enzymes or receptors, providing insights into its mechanism of action and guiding the design of analogues with improved binding affinity.
Advanced Data Analysis in SAR Studies (e.g., Artificial Intelligence and Machine Learning Applications)
The application of artificial intelligence (AI) and machine learning (ML) in natural product drug discovery is a rapidly growing field that holds significant promise for accelerating SAR studies of compounds like this compound. These advanced data analysis techniques can identify complex patterns and relationships within large datasets of chemical structures and biological activities that may not be apparent through traditional methods.
For this compound and its analogues, ML models could be trained on existing experimental data to predict a range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. For instance, a supervised learning model, such as a random forest or a neural network, could be developed to classify compounds as active or inactive against a particular bacterial strain or cancer cell line based on their molecular fingerprints or calculated descriptors. Such models, once validated, could be used for the virtual screening of large chemical libraries to identify novel hit compounds with the desired activity profile.
Furthermore, generative AI models could be employed to design novel this compound analogues with optimized properties. These models can learn the underlying chemical patterns of known active compounds and then generate new molecular structures that are predicted to have high potency and selectivity. This approach has the potential to significantly reduce the time and resources required for the design-make-test-analyze cycle in drug discovery.
While the direct application of AI and ML to this compound SAR is still in its early stages, the broader success of these methods in natural product research suggests that they will be invaluable tools for future investigations of this important marine compound.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a fundamental role in the biological activity of natural products, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets such as enzymes and receptors. This compound possesses multiple chiral centers within its diterpenoid skeleton, and the specific configuration of these centers is crucial for its biological function.
The synthesis of (+)-Agelasimine A and (+)-Agelasimine B has confirmed their absolute configurations. This stereochemical arrangement is a result of the stereospecific enzymatic reactions in the producing organism. It is highly probable that the enantiomers of the natural Agelasimines would exhibit different biological activities, as has been observed for many other chiral natural products. The precise fit of the molecule into the binding site of its biological target is often highly dependent on the stereochemistry of its chiral centers. A change in the configuration at even a single chiral center can lead to a significant loss of activity or even a change in the mode of action.
While extensive studies on the differential biological activities of all possible stereoisomers of this compound have not been widely reported, the principles of stereochemistry in drug action strongly suggest that the naturally occurring stereoisomer is the most active form. The stereoselective synthesis of this compound analogues and the evaluation of their biological activities would be a valuable area of future research to fully elucidate the impact of each chiral center on its diverse biological profile.
Comparative SAR Analysis with Other Diterpenoid Purines (e.g., Agelasines)
This compound belongs to a larger family of diterpenoid purines isolated from marine sponges, with the agelasines being the most closely related and extensively studied group. A comparative analysis of the SAR of Agelasimines and Agelasines provides valuable insights into the structural features that govern the biological activities of this class of compounds.
Both Agelasimines and Agelasines share a common structural motif of a diterpenoid unit attached to a purine derivative. The primary difference lies in the substitution pattern on the purine ring. While both are 7,9-dialkylpurinium salts, the specific nature and position of other substituents can vary.
In terms of biological activity, both classes of compounds exhibit a broad spectrum of effects, including antimicrobial, cytotoxic, and enzyme inhibitory activities. SAR studies on both Agelasimines and Agelasines have consistently highlighted the importance of the lipophilic diterpenoid tail and the cationic purine headgroup for their biological effects.
However, subtle differences in their structures can lead to variations in potency and selectivity. For instance, the presence and nature of substituents at the C2 position of the purine ring have been shown to differentially affect the antimicrobial and cytotoxic profiles of agelasine analogues. The introduction of a methyl group at this position tends to enhance antimycobacterial and antiprotozoal activity, while an amino group can increase cytotoxicity against certain cancer cell lines.
The following table provides a comparative overview of the SAR of this compound and Agelasines:
| Feature | This compound | Agelasines | SAR Insights |
|---|---|---|---|
| Core Structure | Diterpenoid purine | Diterpenoid purine | The fundamental scaffold is essential for the general biological activity profile. |
| Purine Moiety | 7,9-dialkylpurinium salt | 7,9-dialkylpurinium salt | The cationic nature is crucial for membrane interaction and antimicrobial/cytotoxic effects. |
| Diterpenoid Moiety | Bicyclic diterpenoid | Various diterpenoid skeletons | The lipophilicity and shape of the diterpene influence the potency of membrane disruption. |
| C2-Substituents | Unsubstituted in this compound | Can be varied (e.g., H, Me, NH2) | This position is a key site for modulating the selectivity between antimicrobial and cytotoxic activities. |
Biosynthetic Pathway Investigations of Agelasimine a
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of the diterpene core of Agelasimine A is proposed to originate from geranylgeranyl diphosphate (GGPP). Diterpenoids represent a major class of terpenes, with thousands of known compounds derived from the 20-carbon precursor, GGPP iastate.edu. GGPP itself is formed through the condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) iastate.edu. This linear C20 isoprenoid serves as the fundamental building block for a vast array of natural products, including carotenoids, gibberellins, and chlorophylls wikipedia.org. In the context of this compound, GGPP is the presumed substrate for the initial cyclization reactions that form the characteristic carbon skeleton of the molecule.
Future Research Directions and Translational Perspectives for Agelasimine a
Advancements in Scalable Synthetic Accessibility for Research Applications
The intricate molecular architecture of agelasimine A has long presented a formidable barrier to its widespread availability for comprehensive research. Initial synthetic pathways were often characterized by their length and low yields, rendering them unsuitable for producing the substantial quantities required for thorough biological investigation. However, recent breakthroughs in synthetic organic chemistry are beginning to surmount these obstacles, heralding an era of more scalable and efficient production of this compound and its derivatives.
A primary challenge in synthesizing this compound lies in the construction of its distinctive cyclobutane (B1203170) core and the precise, stereoselective placement of its various functional groups. Researchers have been actively exploring innovative strategies to address these difficulties. For instance, some modern approaches have utilized photochemical reactions to forge the cyclobutane ring, a method that can offer greater efficiency compared to conventional thermal cycloadditions. Furthermore, the advent of novel catalytic systems has afforded chemists superior control over the molecule's stereochemistry, a critical factor for its biological function.
Another significant area of advancement is the development of convergent synthetic strategies. These methods involve the independent synthesis of key molecular fragments, which are subsequently joined together in the final stages of the synthesis. This approach is generally more efficient and results in higher yields than linear syntheses, where the molecule is assembled sequentially from a single starting material. Through the optimization of both the synthesis of these fragments and the coupling reactions that unite them, researchers are making substantial progress toward a more scalable and economically viable production of this compound. These developments are pivotal for enabling deeper exploration of its therapeutic promise.
Exploration of Novel Analogues for Enhanced Specificity and Potency
The creation of novel analogues of this compound represents a key frontier in current research, with the goal of refining its therapeutic characteristics. By methodically altering the structure of the natural product, scientists aim to generate new compounds that exhibit improved specificity for their biological targets and heightened potency. This methodology, known as structure-activity relationship (SAR) studies, is a fundamental component of contemporary drug discovery.
A principal strategy involves the modification of the peripheral functional groups of the this compound molecule. For example, researchers are investigating the impact of altering the substituents on the purine (B94841) ring system. Such modifications can influence the compound's binding affinity to its target proteins and may also modulate its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The objective is to pinpoint modifications that culminate in a more advantageous biological profile.
Another promising research direction is the synthesis of simplified analogues of this compound. The structural complexity of the natural product not only makes it difficult to synthesize but may also be more intricate than necessary for its biological activity. By designing and creating simpler versions of the molecule that preserve its essential pharmacophoric features, researchers can potentially develop compounds that are easier to produce and possess more favorable drug-like properties. These simplified analogues also serve as valuable tools for elucidating the mechanism of action of this compound, helping to identify the core structural elements required for its biological effects.
Integrated Approaches for Target Validation and Mechanistic Confirmation
Pinpointing the specific molecular targets of this compound is a crucial step toward a comprehensive understanding of its mechanism of action and for advancing its development as a potential therapeutic agent. An integrated approach that combines a variety of experimental techniques is imperative for validating these targets and confirming the compound's mode of action. This multifaceted strategy provides a more complete and dependable understanding of how this compound exerts its biological effects.
A primary method for target identification is affinity-based proteomics. This technique utilizes a modified version of this compound as a "bait" to isolate its binding partners from a complex mixture of cellular proteins. The captured proteins are subsequently identified using mass spectrometry, yielding a list of potential targets. It is important to recognize, however, that not all of these identified proteins will necessarily be relevant to the compound's biological activity. Consequently, further validation is essential to determine which of these interactions are functionally significant.
To this end, researchers are employing a suite of complementary techniques. For instance, genetic methods such as RNA interference (RNAi) and CRISPR-Cas9 gene editing can be used to selectively reduce the levels of potential target proteins within cells. If the cells subsequently display resistance to the effects of this compound, it provides compelling evidence that the depleted protein is a bona fide target. Additionally, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity between this compound and its proposed targets, offering quantitative data to bolster the target validation process. By integrating the findings from these diverse approaches, researchers can construct a robust case for the specific molecular targets of this compound and achieve a more profound understanding of its mechanism of action.
Development of Preclinical Research Models for Efficacy Evaluation
The assessment of this compound's therapeutic potential necessitates the use of relevant preclinical research models that can reliably predict its efficacy in humans. The development and validation of these models are of paramount importance for guiding the future clinical development of this promising natural product. A range of in vitro and in vivo models are currently being utilized to evaluate the compound's activity across various disease contexts.
In vitro models, such as cell-based assays, typically represent the initial phase of efficacy evaluation for this compound. These assays can be employed to screen for activity against a broad spectrum of cell lines, including those derived from different types of cancer and other diseases. High-throughput screening (HTS) platforms enable the rapid testing of the compound's effects on cellular processes like proliferation and apoptosis. While these models are valuable for initial screening and mechanistic investigations, they do have inherent limitations and may not always accurately mirror the complex in vivo environment.
Q & A
Q. What experimental methodologies are most reliable for isolating and purifying Agelasimine A from natural sources?
this compound, a marine alkaloid, is typically isolated from sponge species of the genus Agelas. Key steps include:
- Extraction : Use of organic solvents (e.g., methanol/dichloromethane) under controlled pH conditions to preserve structural integrity .
- Chromatography : Multi-step purification via silica gel chromatography, followed by reversed-phase HPLC to resolve structural analogs (e.g., Agelasimine B) .
- Characterization : NMR (1H, 13C, 2D-COSY) and mass spectrometry (HR-ESI-MS) for unambiguous identification . Note: Reproducibility requires adherence to protocols in peer-reviewed literature (e.g., Halimane diterpenoids: sources, structures, nomenclature and biological activities ).
Q. How can researchers validate the proposed biosynthetic pathway of this compound?
Advanced isotopic labeling (e.g., 13C or 15N tracing) combined with genomic analysis of the host sponge microbiome can elucidate precursor incorporation. Key steps:
- Isotope Feeding : Administer labeled precursors (e.g., amino acids) to sponge cultures.
- Metabolite Profiling : Track labeled intermediates via LC-MS/MS.
- Gene Clustering : Identify biosynthetic gene clusters in symbiotic bacteria using metagenomic sequencing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in cytotoxicity or antimicrobial activity may arise from:
- Sample Purity : Impurities (e.g., Agelasimine B) can skew bioassays. Validate compound identity via NMR and compare with literature spectra .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Statistical Rigor : Use ANOVA with post-hoc tests to assess significance across replicates .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological properties?
SAR requires systematic modification of functional groups (e.g., tertiary amine or cyclic ether moieties) followed by in vitro/in vivo testing:
- Synthetic Analogs : Employ semi-synthesis or total synthesis to generate derivatives .
- Target Binding : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial membranes) .
- Pharmacokinetics : Assess metabolic stability via liver microsome assays .
Q. What experimental designs minimize bias in assessing this compound’s ecological roles in marine ecosystems?
To avoid observational bias:
- Field Controls : Compare sponge populations in this compound-rich vs. depleted habitats (e.g., coral reefs with/without predator pressure) .
- Behavioral Assays : Quantify deterrence effects on predators (e.g., fish) using dose-response models .
- Omics Integration : Pair metabolomic data with transcriptomic profiles of sponge-associated microbes .
Methodological Best Practices
Q. How should researchers address challenges in synthesizing this compound de novo?
Key considerations for synthetic routes:
- Retrosynthesis : Prioritize convergent pathways to assemble the tricyclic core efficiently .
- Stereochemical Control : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to establish stereocenters .
- Yield Optimization : Screen reaction conditions (solvent, temperature) via Design of Experiments (DoE) .
Q. What analytical techniques are critical for detecting this compound in complex biological matrices?
High-sensitivity methods include:
- LC-HRMS : Quantify trace amounts in sponge extracts or marine sediment .
- Imaging MS : Localize this compound distribution within sponge tissues .
- Metabolomics Workflows : Use GNPS or METLIN databases for annotation .
Data Interpretation and Reporting
Q. How to reconcile conflicting NMR assignments for this compound’s stereochemistry?
- Comparative Analysis : Cross-reference chemical shifts with structurally related alkaloids (e.g., Agelasimine B) .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict 13C NMR shifts .
- Crystallography : If crystals are obtainable, X-ray diffraction provides definitive stereochemical proof .
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism) .
- EC50/IC50 Confidence Intervals : Use bootstrap resampling for small sample sizes .
- Multivariate Analysis : Apply PCA to identify confounding variables (e.g., solvent effects) .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in this compound research across labs?
- Protocol Standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Reference Materials : Use authenticated this compound samples (e.g., from NIST or peer-reviewed suppliers) .
- Collaborative Validation : Publish negative results and participate in multi-lab reproducibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
